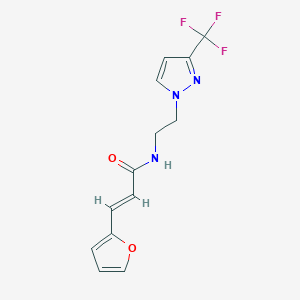
(E)-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C13H12F3N3O2 and its molecular weight is 299.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide is a derivative of furan and pyrazole, both of which are significant in medicinal chemistry due to their diverse biological activities. The incorporation of a trifluoromethyl group enhances the compound's pharmacological properties, potentially impacting its efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the furan and pyrazole moieties, followed by coupling reactions. Various synthetic methods have been documented, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.
Biological Activity Overview
Biological evaluations have indicated that compounds containing furan and pyrazole structures exhibit a range of activities, including:
- Anticancer Properties : Several studies have demonstrated that similar compounds can inhibit the growth of cancer cells. For instance, compounds with trifluoromethyl groups have shown enhanced anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines, including A375 and HCT116 .
- Antimicrobial Effects : The presence of the trifluoromethyl group has been associated with increased antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures have been reported to exhibit significant zones of inhibition against pathogens like E. coli and S. aureus .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Compounds with pyrazole moieties are known to interact with protein kinases, potentially leading to disrupted signaling pathways involved in cell proliferation and survival .
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to elevate intracellular ROS levels, contributing to cellular stress and apoptosis in cancer cells .
Case Studies
- Anticancer Activity : A study evaluating a series of pyrazole derivatives found that those with electron-withdrawing groups like trifluoromethyl exhibited IC50 values in the nanomolar range against various cancer cell lines. The most active compounds induced G2/M phase arrest and promoted apoptosis through ROS-mediated pathways .
- Antimicrobial Evaluation : Research on related compounds demonstrated significant antimicrobial activity, with MIC values indicating effectiveness against multiple bacterial strains. The trifluoromethyl group was crucial for enhancing this activity, as seen in comparative studies where similar compounds without this group showed reduced efficacy .
Data Tables
| Compound Name | Activity Type | IC50/Zone of Inhibition | Targeted Cell Lines/Bacteria |
|---|---|---|---|
| Compound A | Anticancer | 0.25 nM | A375, HCT116 |
| Compound B | Antimicrobial | 50 µg/mL | E. coli |
| Compound C | Anticancer | 0.24 nM | HeLa |
| Compound D | Antimicrobial | 67% inhibition | S. aureus |
科学研究应用
Chemistry
In synthetic organic chemistry, (E)-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical modifications, making it useful in developing new compounds with tailored properties.
Biology
The compound has been investigated for its potential biological activities , particularly:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections .
- Anticancer Properties : Research has demonstrated that pyrazole derivatives can inhibit the proliferation of several cancer cell lines, including lung and colon cancers. Mechanistic studies suggest these compounds may induce apoptosis and cell cycle arrest in cancer cells.
Medicine
The unique structural features of this compound suggest potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacology. Preliminary studies have hinted at its potential as an anticancer agent, warranting more extensive clinical evaluations.
Industrial Applications
In industrial settings, this compound may be utilized in:
- Material Science : Due to its acrylamide structure, it can be used in the formulation of polymers or coatings.
- Catalysis : It may act as a catalyst or precursor for various chemical reactions, particularly those involving electrophilic or nucleophilic substitutions.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c14-13(15,16)11-5-7-19(18-11)8-6-17-12(20)4-3-10-2-1-9-21-10/h1-5,7,9H,6,8H2,(H,17,20)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLULGYAMCLJJIK-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













